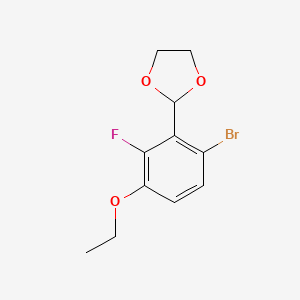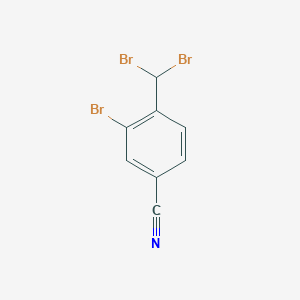
4-Bromo-2-(prop-1-yn-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(prop-1-yn-1-yl)pyridine is a chemical compound with the CAS Number: 1383985-12-3. It has a molecular weight of 196.05 .
Molecular Structure Analysis
The linear formula of 4-Bromo-2-(prop-1-yn-1-yl)pyridine is C8H6BrN . The Inchi Code is 1S/C8H6BrN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,1H3 .Physical And Chemical Properties Analysis
4-Bromo-2-(prop-1-yn-1-yl)pyridine is stored at room temperature . It has a molecular weight of 196.05 .科学的研究の応用
Atom Transfer Radical Polymerization (ATRP)
4-Bromo-2-(prop-1-yn-1-yl)pyridine can be used as an initiator in Atom Transfer Radical Polymerization (ATRP), a popular method for synthesizing diverse polymer architectures with well-controlled molecular weights . The terminal alkynes in the compound can undergo oxidative alkyne–alkyne coupling under ATRP conditions, resulting in polymers with bimodal molecular weight distributions .
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuCAAC)
The compound’s terminal alkynes can be used in Copper-Catalyzed Azide–Alkyne Cycloaddition (CuCAAC), a type of click chemistry . This reaction is often used to produce polymers with azide-and alkyne-functional groups, either at the chain ends or as pendant groups along the polymer backbone .
Synthesis of Propargyl Compounds
4-Bromo-2-(prop-1-yn-1-yl)pyridine can be used in the synthesis of propargyl compounds . Propargyl compounds have been found to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative effects .
Chemical Probe Synthesis
This compound can be used for chemical probe synthesis . It contains a light-activated benzophenone, alkyne tag, and bromine synthetic handle, making it a trifunctional building block .
Synthesis of Highly Functionalized Polymers
The functional group tolerance of ATRP makes 4-Bromo-2-(prop-1-yn-1-yl)pyridine useful in the preparation of highly functionalized polymers . These polymers can be prepared by the polymerization of functional monomers, or by using functional initiators .
Development of New Catalytic Systems for ATRP
The compound can be used in high-throughput experimentation (HTE) for the rapid screening and optimization of different reaction conditions in ATRP . This can significantly accelerate the development of new catalytic systems for ATRP .
作用機序
Target of Action
It’s known that terminal alkynes, such as prop-1-yn-1-yl, can undergo oxidative alkyne–alkyne coupling under certain conditions . This suggests that the compound might interact with biological targets that can catalyze or facilitate such reactions.
Mode of Action
For instance, it might undergo oxidative alkyne–alkyne coupling, leading to the formation of polymers with bimodal molecular weight distributions .
Biochemical Pathways
Given the potential for oxidative alkyne–alkyne coupling , it’s possible that the compound could influence pathways involving oxidative stress or redox reactions.
Result of Action
The potential for oxidative alkyne–alkyne coupling suggests that the compound could induce changes in cellular redox status or oxidative stress responses.
特性
IUPAC Name |
4-bromo-2-prop-1-ynylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGGCQGCVAYHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333957.png)

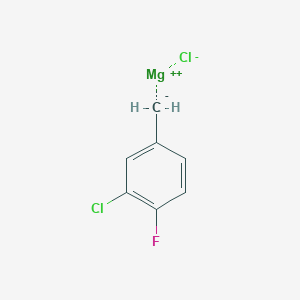

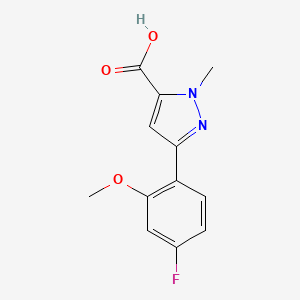
![4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333994.png)

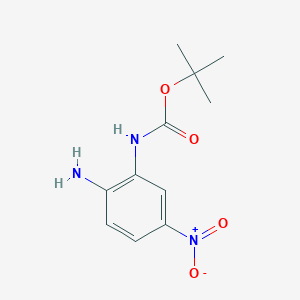
![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)
